molecular formula C20H20ClN3O2 B3015003 4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride CAS No. 1323330-64-8

4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Cat. No.: B3015003
CAS No.: 1323330-64-8
M. Wt: 369.85
InChI Key: QTWQBLBPWXZGJN-UHFFFAOYSA-N
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Description

4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a quinoline-based small molecule characterized by a substituted phenylamino group at position 4, an ethyl group at position 6, and a nitrile moiety at position 3 of the quinoline scaffold. The hydrochloride salt enhances its solubility and stability for pharmacological or chemical studies.

Properties

IUPAC Name

4-(2,5-dimethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2.ClH/c1-4-13-5-7-17-16(9-13)20(14(11-21)12-22-17)23-18-10-15(24-2)6-8-19(18)25-3;/h5-10,12H,4H2,1-3H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWQBLBPWXZGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=C(C=CC(=C3)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the 2,5-dimethoxyphenyl group is introduced onto the quinoline core.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or the phenyl ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced quinoline derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to induce cytotoxic effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it to structurally related molecules from the provided evidence and broader literature. Key differences in substituents, molecular weights, and functional groups influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups Reference
4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride C₂₁H₂₁ClN₃O₂* ~397.87† 2,5-dimethoxyphenyl (4), ethyl (6) Nitrile (3), amine (4), Cl⁻ salt N/A
4-[(3,5-Dimethylphenyl)amino]-6-ethyl-3-quinolinecarbonitrile hydrochloride C₂₀H₂₀ClN₃ 337.85 3,5-dimethylphenyl (4), ethyl (6) Nitrile (3), amine (4), Cl⁻ salt
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C₂₂H₁₈ClN₃O 375.85 4-chlorophenyl (2), 4-methoxyphenyl (3) Amine (4), ether (3)
SR48692 (from GPCR literature) C₃₄H₃₅ClN₄O₄ 623.12 2,6-dimethoxyphenyl (pyrazole), quinoline Carboxylic acid, adamantane

*Hypothetical formula based on structural analogy; †Calculated based on formula.

Key Comparative Insights

Substituent Effects on Polarity and Solubility: The 2,5-dimethoxyphenyl group in the target compound introduces higher polarity compared to the 3,5-dimethylphenyl group in , due to methoxy (-OCH₃) vs. methyl (-CH₃) substituents. In contrast, the 4-chlorophenyl and 4-methoxyphenyl groups in compound 4k create a balance of lipophilicity and polarity, reflected in its melting point (223–225°C).

Synthetic Routes: The target compound likely employs Pd-catalyzed cross-coupling reactions (as seen in for synthesizing 4k), where boronic acids or aryl halides couple to the quinoline core. However, the presence of a nitrile group at position 3 may require specialized conditions to avoid side reactions.

Biological Relevance: Quinoline derivatives with dimethoxyphenyl groups (e.g., SR48692 ) often exhibit affinity for neurokinin or G-protein-coupled receptors. The target compound’s dimethoxy substitution at 2,5-positions may confer selectivity for specific receptor subtypes, though empirical validation is needed.

Stability and Salt Forms :

  • Hydrochloride salts (common in and ) improve crystallinity and shelf life compared to free bases. The ethyl group at position 6 in the target compound and may sterically hinder metabolic degradation, enhancing pharmacokinetic stability.

Research Findings and Limitations

  • Structural Analogs : The compound in (3,5-dimethylphenyl variant) has a lower molecular weight (337.85 vs. ~397.87) due to fewer oxygen atoms, highlighting how methoxy groups increase mass and polarity.
  • Synthetic Challenges : The synthesis of 4k required PdCl₂(PPh₃)₂ and PCy₃ ligands, suggesting that the target compound’s synthesis may demand similar catalysts for efficient coupling of the dimethoxyphenyl group.
  • Pharmacological Gaps: No direct activity data exist for the target compound, but SR48692 demonstrates that dimethoxyphenyl-quinoline hybrids can achieve nanomolar receptor binding.

Biological Activity

4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core substituted with a dimethoxyphenyl group and an ethyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound is identified by its CAS number 1323538-07-3 and has a molecular weight of approximately 369.85 g/mol. The presence of the carbonitrile group enhances its reactivity, allowing for various synthetic applications and modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.
  • Receptor Modulation : It may bind to various receptors, altering their activity and leading to biological effects.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinoline compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-75.2Apoptosis
Compound BHeLa3.8Cell Cycle Arrest
4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile HClA549TBDTBD

Antimicrobial Properties

Quinoline derivatives have also been evaluated for their antimicrobial activities. Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

Case Studies

  • In Vitro Study on Anticancer Effects : A study conducted on various quinoline derivatives demonstrated that modifications at the 2-position significantly enhanced anticancer activity against breast cancer cell lines (e.g., MCF-7). The study highlighted that compounds with electron-donating groups exhibited increased potency.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of quinoline derivatives against Gram-positive and Gram-negative bacteria showed promising results for compounds similar to this compound.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is influenced by their structural features. Key aspects include:

  • Substitution Patterns : The position and nature of substituents (e.g., methoxy groups) significantly affect the pharmacological profile.
  • Functional Groups : The presence of electron-donating or withdrawing groups can modify the compound's reactivity and interaction with biological targets.

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